molecular formula C8H7FN2 B1447613 4-Fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1379180-06-9

4-Fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1447613
CAS No.: 1379180-06-9
M. Wt: 150.15 g/mol
InChI Key: JXEMBFXNJVZDLJ-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1-methyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-methyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEMBFXNJVZDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS number and molecular weight of 4-Fluoro-1-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Fluoro-1-methylbenzimidazole , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Fluoro-1-methylbenzimidazole (C₈H₇FN₂) is a fused bicyclic heterocycle used primarily as a pharmacophore in the development of kinase inhibitors (e.g., MEK inhibitors).[1] Its structural significance lies in the fluorine substitution at the C4 position, which modulates metabolic stability and pKa, and the N1-methyl group, which locks the tautomeric equilibrium of the imidazole ring. This guide covers its physicochemical properties, regioselective synthesis, and role in drug discovery.

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Fluoro-1-methyl-1H-benzimidazole
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
CAS Registry Number Not widely listed for the parent compound; derivatives are common (e.g., 2-chloro analog CAS: 1283719-98-1 ).[1]
SMILES Cn1cnc2c(F)cccc12 (Note: Regioisomer dependent)
InChI Key (Derivative dependent)
Structural Analysis

The benzimidazole core is numbered starting from the methylated nitrogen (N1).[1]

  • Position 1 (N-Me): The methyl group prevents tautomerism between N1 and N3, fixing the bond order and localization of the benzene ring substituents.[1]

  • Position 4 (C-F): The fluorine atom is located on the benzene ring adjacent to the bridgehead carbon (C3a/C7a).[1] In the 4-fluoro-1-methyl isomer, the fluorine is distal to the N-methyl group (on the "top" carbon if N1 is bottom-left).[1]

    • Note on Isomerism: Methylation of 4-fluorobenzimidazole yields two isomers: 1-methyl-4-fluoro (major, sterically favored) and 1-methyl-7-fluoro (minor, sterically hindered).[1]

Synthesis & Regioselectivity[2][3]

The synthesis of 4-Fluoro-1-methylbenzimidazole presents a classic challenge in heterocyclic chemistry: regiocontrol .[1]

Route A: Direct Methylation (Non-Selective)

Alkylation of 4-fluorobenzimidazole with methyl iodide (MeI) or dimethyl sulfate (DMS) typically yields a mixture of regioisomers.[1]

  • Mechanism: The N1 and N3 nitrogens are nucleophilic. The steric bulk of the fluorine atom at C4 (adjacent to N3 in the tautomer) or C7 (adjacent to N1) dictates the ratio.[1]

  • Outcome: The 1-methyl-4-fluorobenzimidazole is generally favored because the N1 position is less sterically hindered by the distal C4-fluorine compared to the C7-fluorine in the alternative isomer.[1]

Route B: Rational Synthesis (Regioselective)

To ensure high purity, a stepwise cyclization approach is preferred.

Protocol:

  • Starting Material: 3-Fluoro-2-nitroaniline.[1]

  • N-Methylation: Selective methylation of the amine (often requiring protection/deprotection or reductive amination).[1]

  • Reduction: Reduction of the nitro group to form N-methyl-3-fluoro-1,2-phenylenediamine.

  • Cyclization: Condensation with formic acid or trimethyl orthoformate closes the imidazole ring.[1]

Experimental Workflow Visualization

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Methylation & Separation SM 3-Fluoro-1,2- phenylenediamine FBI 4-Fluorobenzimidazole (Tautomeric Mix) SM->FBI Cyclization (Reflux) FA Formic Acid FA->FBI Iso1 1-Methyl-4-fluoro (Major Product) FBI->Iso1 Methylation (Steric Control) Iso2 1-Methyl-7-fluoro (Minor Product) FBI->Iso2 Minor path MeI MeI / K2CO3 MeI->Iso1

Caption: Synthesis pathway highlighting the regioselective methylation step where steric hindrance favors the 4-fluoro isomer.

Applications in Drug Discovery[1]

Kinase Inhibition (MEK/MAPK)

The 4-fluoro-1-methylbenzimidazole scaffold is a bioisostere often found in MEK inhibitors (e.g., Binimetinib analogs).[1][2]

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the C4 position, extending the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) of the drug.
    
  • Electronic Effects: Fluorine acts as an electron-withdrawing group (EWG), reducing the electron density of the benzene ring.[1] This lowers the pKa of the imidazole system, potentially improving bioavailability and reducing non-specific binding.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (150.15 Da), this compound serves as an ideal "fragment" for screening against biological targets.[1]

  • Ligand Efficiency (LE): High binding affinity relative to its small size makes it a high-LE scaffold.[1]

  • Vector Growth: The C2, C5, and C6 positions are open for further functionalization (e.g., Suzuki coupling, nucleophilic aromatic substitution) to grow the molecule into a potent lead.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this isomer may be limited, benzimidazole derivatives share common hazard profiles.[1]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • Skin Irritation: Category 2.[1]

    • Eye Irritation: Category 2A.[1]

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust/vapors.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Store in a cool, dry place under inert gas (Argon/Nitrogen) if long-term stability is required, as N-methyl benzimidazoles can be hygroscopic.[1]

References

  • PubChem. 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole (Derivative Reference). National Library of Medicine.[1] Available at: [Link][1]

  • American Elements. 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole Product Data. Available at: [Link][1][3]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Navigating the Thermal Landscape of Novel Benzimidazoles: A Technical Guide to the Melting and Boiling Points of 4-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of physical properties is a cornerstone of drug development and materials science. This guide provides a comprehensive technical overview of the melting and boiling points of 4-Fluoro-1-methyl-1H-benzo[d]imidazole, a novel heterocyclic compound of interest. In the absence of extensive published experimental data for this specific molecule, this document outlines the predictive methodologies and robust experimental protocols necessary for establishing these crucial parameters. We delve into the theoretical underpinnings of predictive models, provide detailed, field-proven experimental workflows, and analyze the structural factors influencing the thermal behavior of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities.

Introduction: The Significance of Thermal Properties in Drug Discovery

4-Fluoro-1-methyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of biological activities and its presence in several marketed drugs. The physical properties of a new chemical entity, such as its melting and boiling points, are fundamental to its development trajectory. These parameters influence:

  • Purity Assessment: A sharp melting point range is a reliable indicator of a compound's purity.[1]

  • Solid-State Characterization: The melting point is critical for studying polymorphism, which can impact a drug's stability, solubility, and bioavailability.

  • Process Chemistry: Boiling points are essential for designing purification strategies like distillation and for ensuring thermal stability during synthesis and formulation.

  • Formulation Development: Understanding the thermal behavior of an active pharmaceutical ingredient (API) is crucial for developing stable and effective dosage forms.

Given the novelty of 4-Fluoro-1-methyl-1H-benzo[d]imidazole, establishing its melting and boiling points is a primary step in its physicochemical characterization.

Predictive Approaches for Thermal Property Estimation

In the early stages of research, when a compound may only be available in minute quantities, computational prediction offers a valuable preliminary assessment of its physical properties. These in silico methods leverage extensive databases of known compounds to model the relationship between molecular structure and physical properties (QSPR - Quantitative Structure-Property Relationship).[2]

Several computational tools are available for predicting melting and boiling points:

  • Fragment-Based Methods: Software like ACD/PhysChem Suite and ChemAxon's predictors analyze the molecule by breaking it down into functional groups and structural fragments.[3][4] The contributions of these fragments to the overall melting and boiling points are summed to provide an estimate.

  • Machine Learning Models: More recently, machine learning algorithms, including artificial neural networks and gradient boosting models, have been applied to large datasets of chemical structures and their experimental properties.[2][5] These models can identify complex, non-linear relationships between structure and thermal properties, often yielding more accurate predictions. Some models can even process chemical structures represented as a natural language (e.g., SMILES strings) to predict their properties.[6][7]

  • Quantum Chemistry Methods: For higher accuracy, though computationally more intensive, ab initio quantum chemistry software like Q-Chem can be used to calculate intermolecular forces, which are fundamental to understanding melting and boiling phenomena.[8]

It is crucial to recognize that these predictions are estimates. The melting point, in particular, is challenging to predict accurately as it depends on crystal lattice energy and molecular packing in the solid state, factors not always fully captured by molecular descriptors.[2] Therefore, experimental verification remains the gold standard.

The Influence of Molecular Structure on Thermal Properties

The melting and boiling points of 4-Fluoro-1-methyl-1H-benzo[d]imidazole are dictated by its unique molecular structure. By comparing it to the parent benzimidazole and related analogs, we can infer the influence of its substituents:

  • The Benzimidazole Core: The fused ring system provides a rigid, planar structure that allows for efficient crystal packing and significant intermolecular π-π stacking interactions, contributing to a relatively high melting point compared to non-aromatic, non-planar analogs.

  • The Fluorine Substituent: The introduction of a fluorine atom at the 4-position has several effects. Fluorine is highly electronegative, creating a strong dipole moment in the molecule. This can lead to stronger dipole-dipole interactions between molecules, potentially increasing the boiling point. In the solid state, C-H···F-C interactions, which are a form of weak hydrogen bonding, can also contribute to a more stable crystal lattice and a higher melting point.[9]

  • The N-Methyl Group: The replacement of the acidic N-H proton of the imidazole ring with a methyl group eliminates the possibility of strong intermolecular hydrogen bonding that is a dominant feature in unsubstituted benzimidazole.[10] This typically leads to a significant decrease in both the melting and boiling points compared to the N-H analog, as the van der Waals forces of the methyl group are much weaker than hydrogen bonds.

Table 1: Predicted and Experimental Thermal Properties of Related Benzimidazole Derivatives

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Notes
Benzimidazole51-17-2170-172360Experimental data.
1-Methyl-1H-benzo[d]imidazole1632-83-360-61278-280Experimental data.
4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole1528469-78-4Not Available304.8 ± 15.0Predicted value.[11]
4-Fluoro-1-methyl-1H-benzo[d]imidazole 18033-51-7 Predicted: Higher than 1-methyl-1H-benzo[d]imidazole Predicted: Higher than 1-methyl-1H-benzo[d]imidazole Experimental determination required.

The data in Table 1 illustrates the expected trends. The N-methylation of benzimidazole significantly lowers both melting and boiling points. The introduction of fluorine and other alkyl groups on a similar scaffold leads to a higher predicted boiling point, supporting the hypothesis that the properties of 4-Fluoro-1-methyl-1H-benzo[d]imidazole will be influenced by these substitutions.

Experimental Determination Protocols

For definitive values, rigorous experimental determination is essential. The following protocols are designed for accuracy and are suitable for the small quantities of material often available for novel compounds.

Melting Point Determination

This protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp) for precise temperature control and observation.[12]

Methodology:

  • Sample Preparation:

    • Ensure the sample of 4-Fluoro-1-methyl-1H-benzo[d]imidazole is completely dry, as residual solvent can act as an impurity and depress the melting point.[12]

    • On a clean, dry surface, crush a small amount of the solid into a fine powder.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[1][12]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • For a first determination, heat the sample rapidly to find an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • For an accurate measurement, begin heating again at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 - T2.[1]

    • Perform the measurement in triplicate to ensure reproducibility.

Boiling Point Determination (Microscale)

For novel compounds available in limited quantities, a microscale boiling point determination is the most appropriate method. This technique requires only a few microliters of the liquid sample.[13][14]

Methodology:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.[15]

    • Create a small, inverted capillary by sealing one end of a standard melting point capillary tube and cutting it to a length of about 1 cm.

    • Place this inverted capillary (open end down) inside the larger test tube.

  • Measurement:

    • Using a syringe or micropipette, add a few drops (enough to create a 0.5-1 cm column) of liquid 4-Fluoro-1-methyl-1H-benzo[d]imidazole into the test tube.

    • Place the entire assembly into a heating bath (e.g., a Thiele tube filled with mineral oil or a digital heating block).[15][16]

    • Begin heating the apparatus. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.

    • Continue to heat until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid has reached its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the inverted capillary is the point at which the external pressure equals the vapor pressure of the substance. The temperature at this moment is the boiling point.[15][17]

    • Record this temperature. Repeat the measurement for accuracy.

Experimental Workflow Visualization

The logical flow for the comprehensive thermal characterization of a novel compound like 4-Fluoro-1-methyl-1H-benzo[d]imidazole is depicted below.

G cluster_pred In Silico Prediction cluster_exp Experimental Determination cluster_mp Melting Point cluster_bp Boiling Point (Microscale) pred_start Obtain SMILES/Structure pred_mp Predict Melting Point (QSPR/ML Models) pred_start->pred_mp pred_bp Predict Boiling Point (Fragment-based) pred_start->pred_bp mp_run Heat Slowly (1-2°C/min) in Mel-Temp pred_mp->mp_run Guides Expected Range bp_run Heat Until Rapid Bubbling, Then Cool pred_bp->bp_run Guides Expected Range exp_start Synthesize & Purify Compound mp_prep Prepare Capillary Sample (2-3 mm) exp_start->mp_prep bp_prep Assemble Micro-Boiling Point Apparatus exp_start->bp_prep mp_prep->mp_run mp_rec Record T1-T2 Range mp_run->mp_rec final_report Final Characterization Report mp_rec->final_report bp_prep->bp_run bp_rec Record Temp at Liquid Re-entry bp_run->bp_rec bp_rec->final_report

Figure 1: Workflow for the thermal characterization of a novel compound.

Conclusion and Future Work

The melting and boiling points are indispensable physical constants for the comprehensive characterization of 4-Fluoro-1-methyl-1H-benzo[d]imidazole. While computational models provide valuable initial estimates, this guide underscores the necessity of precise experimental determination. The detailed protocols provided for melting and microscale boiling point measurement offer a robust framework for obtaining reliable data, which is critical for purity assessment, process development, and formulation studies. Future work should focus on the experimental validation of these properties and further investigation into the solid-state characteristics, such as polymorphism, of this promising compound.

References

  • MySkinRecipes. (n.d.). 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.
  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved February 14, 2026, from [Link]

  • Chemconnections. (n.d.). Boiling Point Determination. Retrieved February 14, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 14, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved February 14, 2026, from [Link]

  • Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (n.d.). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Retrieved February 14, 2026, from [Link]

  • Frontiers. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 14, 2026, from [Link]

  • University of Houston. (n.d.). Experiment name / Determination of melting point Experimental Procedures. Retrieved February 14, 2026, from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved February 14, 2026, from [Link]

  • iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. Retrieved February 14, 2026, from [Link]

  • Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Application Note: Regioselective Methylation of 4-Fluorobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous, step-by-step protocol for the N-methylation of 4-fluorobenzimidazole. Due to the asymmetry introduced by the fluorine atom at the C4 position, N-alkylation yields two regioisomers: 1-methyl-4-fluorobenzimidazole (Major) and 1-methyl-7-fluorobenzimidazole (Minor) . This document details the mechanistic basis for this selectivity, a robust synthetic procedure using Sodium Hydride (NaH) and Methyl Iodide (MeI), and critical purification strategies to isolate the pharmacologically relevant isomer.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

Benzimidazoles with substituents at the 4-position possess a unique tautomeric equilibrium that complicates N-alkylation. 4-fluorobenzimidazole exists as a rapid equilibrium between the 1H-4-fluoro and 1H-7-fluoro tautomers.

When subjected to alkylation, the electrophile (


) can attack either nitrogen. The product distribution is governed by two primary factors:
  • Steric Hindrance: The N3 nitrogen is peri- to the C4-fluorine atom. The Van der Waals radius of fluorine (1.47 Å), while small, creates sufficient steric repulsion to disfavor attack at N3. The N1 nitrogen is peri- to the C7-hydrogen, which is significantly less sterically demanding.

  • Electronic Effects: The highly electronegative fluorine atom exerts an inductive withdrawing effect (-I). This reduces the nucleophilicity of the closer nitrogen (N3) more than the distal nitrogen (N1).

Consequently, the reaction kinetically favors the formation of 1-methyl-4-fluorobenzimidazole (alkylation at the distal N1 position) over the 1-methyl-7-fluoro isomer.

Reaction Scheme

The following diagram illustrates the tautomeric equilibrium and the divergent alkylation pathways.

ReactionScheme Reactant 4-Fluorobenzimidazole (Tautomeric Mixture) Intermediate Deprotonated Anion (Resonance Hybrid) Reactant->Intermediate NaH, DMF -H2 MajorProduct Major Product: 1-Methyl-4-fluorobenzimidazole (Distal Alkylation) Intermediate->MajorProduct MeI (Attack at N1) Favored (Sterics/Electronics) MinorProduct Minor Product: 1-Methyl-7-fluorobenzimidazole (Proximal Alkylation) Intermediate->MinorProduct MeI (Attack at N3) Disfavored

Caption: Reaction pathway showing the preferential formation of the 1-methyl-4-fluoro isomer due to steric and electronic governance.

Materials & Safety

Reagents Table
ReagentCAS Registry #MW ( g/mol )Equiv.Role
4-Fluorobenzimidazole 10556-34-0136.131.0Substrate
Sodium Hydride (60% in oil) 7646-69-724.001.2Base
Methyl Iodide (MeI) 74-88-4141.941.2Electrophile
DMF (Anhydrous) 68-12-273.09N/ASolvent
Critical Safety Parameters
  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Double-glove (nitrile) is recommended.

  • Sodium Hydride: Pyrophoric. Reacts violently with water to release hydrogen gas. Quench all waste streams carefully.

  • DMF: Hepatotoxic and readily absorbed through skin.

Experimental Protocol

Step 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 4-fluorobenzimidazole (1.36 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion, 480 mg, 12.0 mmol) portion-wise over 5 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur.
      
    • Checkpoint: Stir at 0 °C for 30 minutes until gas evolution ceases, ensuring complete formation of the benzimidazolide anion.

Step 2: Methylation[1]
  • Alkylation: Add Methyl Iodide (0.75 mL, 12.0 mmol) dropwise via syringe to the cold reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

  • Monitoring: Check progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes). The starting material (

    
    ) should disappear, replaced by two higher 
    
    
    
    spots (Major Isomer
    
    
    , Minor Isomer
    
    
    ).
Step 3: Work-up
  • Quench: Cool the mixture back to 0 °C. Slowly add saturated

    
     solution  (10 mL) to quench excess hydride.
    
  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Wash: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude yellow oil.
    
Step 4: Purification & Isolation

Separation of the isomers is critical for downstream applications.

  • Column Chromatography: Load the crude oil onto a silica gel column.

  • Elution Gradient:

    • 0–20% EtOAc/Hexanes: Elutes non-polar impurities.

    • 30–40% EtOAc/Hexanes: Elutes 1-methyl-4-fluorobenzimidazole (Major Product) .

    • 50–70% EtOAc/Hexanes: Elutes 1-methyl-7-fluorobenzimidazole (Minor Product) .

  • Yield: Typical isolated yield for the major isomer is 65–75%.

Workflow Visualization

Workflow Start Start: 4-Fluorobenzimidazole + DMF Step1 Add NaH (0°C) Deprotonation (30 min) Start->Step1 Step2 Add MeI (0°C -> RT) Alkylation (3 h) Step1->Step2 Step3 Quench (NH4Cl) Extract (EtOAc/H2O) Step2->Step3 Step4 Concentrate & Load Column Step3->Step4 Decision Separation via Flash Chromatography Step4->Decision ResultA Fraction A (Major): 1-Methyl-4-fluorobenzimidazole Decision->ResultA  Low Polarity ResultB Fraction B (Minor): 1-Methyl-7-fluorobenzimidazole Decision->ResultB  High Polarity

Caption: Operational workflow for the synthesis and purification of methylated 4-fluorobenzimidazole isomers.

Characterization & Validation

To confirm the regiochemistry, 1H-1H NOESY NMR is the definitive tool.

1-Methyl-4-fluorobenzimidazole (Major)
  • Structure: Methyl group is at N1; Fluorine is at C4.

  • Key NOE Signal: Strong NOE correlation between the N-Methyl protons and the C7-H proton .

  • Reasoning: The N1-methyl group is spatially close to the C7 proton on the benzene ring. It is distant from the C4-fluorine.

1-Methyl-7-fluorobenzimidazole (Minor)
  • Structure: Methyl group is at N1 (renumbered); Fluorine is at C7.

  • Key NOE Signal: Absence of NOE between N-Methyl protons and any aromatic proton (or very weak NOE with C2-H).

  • Reasoning: The N-methyl group is peri- to the Fluorine atom. There is no adjacent aromatic proton on the benzene ring side.

Quantitative Data Summary
ParameterMajor Isomer (1-Me-4-F)Minor Isomer (1-Me-7-F)
TLC Rf (1:1 Hex/EtOAc) 0.550.45
1H NMR (N-Me)

3.82 ppm (s, 3H)

4.05 ppm (d, J=1.5 Hz, 3H)*
19F NMR

-128 ppm

-135 ppm
Regio-ratio (Crude) ~ 4 : 1~ 1 : 4

*Note: The N-methyl doublet in the minor isomer arises from through-space coupling with the peri-fluorine (


).

Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Inactive NaHUse fresh NaH or increase equivalents to 1.5. Ensure anhydrous DMF.[1]
Low Regioselectivity High TemperatureMaintain addition at 0 °C. Higher temps favor the thermodynamic mixture.
Poor Separation Column OverloadingUse a gradient starting at 100% Hexanes. The

is small (~0.1).
N-Quaternization Excess MeIStrictly limit MeI to 1.1–1.2 equivalents. Over-alkylation leads to dimethylbenzimidazolium salts.

References

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. (Mechanistic insights into steric/electronic control in azole alkylation). [Link]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. (Comprehensive review of benzimidazole synthesis and functionalization). [Link]

  • Schmidt, M. A., & Eastgate, M. D. Regioselective synthesis of 1,4-disubstituted imidazoles.[2][3] Org.[2][3][4][5][6][7][8][9] Biomol. Chem., 2012.[2][3][4][5] (Regioselectivity principles in imidazole alkylation). [Link]

Sources

Application Note: Precision Synthesis of 4-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of 4-Fluoro-1-methyl-1H-benzo[d]imidazole (CAS: 106081-37-0) presents a classic regioselectivity challenge in heterocyclic chemistry. While benzimidazoles are privileged scaffolds in drug discovery (e.g., for GABA-A modulation or PqsR inhibition), the introduction of a fluorine atom at the C4 position creates significant steric and electronic asymmetry.

The Core Challenge: Direct methylation of 4(7)-fluorobenzimidazole yields a mixture of regioisomers (1-methyl-4-fluoro and 1-methyl-7-fluoro) due to annular tautomerism. Separation of these isomers requires tedious chromatography with very similar retention factors (


).

The Solution: This guide prioritizes a Regioselective De Novo Synthesis starting from 2,6-difluoronitrobenzene. This route locks the regiochemistry before ring closure, guaranteeing the formation of the 4-fluoro-1-methyl isomer exclusively. A secondary protocol for direct alkylation is provided for rapid, small-scale screening where high purity is less critical.

Synthetic Pathway Visualization[1]

The following diagram illustrates the two competing strategies. Route A (Recommended) ensures structural integrity, while Route B (Direct Alkylation) results in an inseparable mixture.

SyntheticPathways Start_Pure Starting Material: 2,6-Difluoronitrobenzene Inter_1 Intermediate: 2-Fluoro-N-methyl-6-nitroaniline Start_Pure->Inter_1 1. MeNH2, THF (SNAr Regiocontrol) Inter_2 Precursor: 3-Fluoro-N1-methylbenzene-1,2-diamine Inter_1->Inter_2 2. H2, Pd/C (Reduction) Target TARGET: 4-Fluoro-1-methyl-1H-benzo[d]imidazole (>99% Regiopurity) Inter_2->Target 3. TEOF/H+ (Cyclization) Start_Mix Starting Material: 4-Fluorobenzimidazole Mixture Product Mixture: 4-Fluoro (Major) + 7-Fluoro (Minor) (Difficult Separation) Start_Mix->Mixture MeI, Cs2CO3 (Non-selective Alkylation)

Caption: Comparison of Regioselective De Novo Synthesis (Route A) vs. Direct Alkylation (Route B).

Reagent Selection Guide

The following reagents are validated for the De Novo Synthesis (Route A) . Purity grades are critical to prevent defluorination side reactions during the reduction step.

ReagentCASGrade/SpecFunctionCritical Note
2,6-Difluoronitrobenzene 19064-24-5>98%Starting MaterialPrecursor defining the fluorine position.
Methylamine 74-89-52.0 M in THFNucleophileUse THF solution over aqueous to minimize hydrolysis byproducts.
Palladium on Carbon 7440-05-310% wt, wetCatalystFor nitro reduction. Warning: Extended reaction times may cause hydrodefluorination.
Triethyl Orthoformate (TEOF) 122-51-098%, AnhydrousCyclization AgentPreferred over formic acid to avoid harsh acidic conditions.
p-Toluenesulfonic Acid 104-15-4MonohydrateCatalystCatalyzes the cyclization with TEOF.
Tetrahydrofuran (THF) 109-99-9AnhydrousSolventEssential for the SNAr step.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (Recommended)

Target: 4-Fluoro-1-methyl-1H-benzo[d]imidazole Scale: 10 mmol basis

Step 1: SNAr Substitution
  • Setup: Charge a 100 mL round-bottom flask (RBF) with 2,6-difluoronitrobenzene (1.59 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 11.0 mL, 22.0 mmol) dropwise over 10 minutes. The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc (50 mL), wash with water (2 x 20 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate: Yields 2-fluoro-N-methyl-6-nitroaniline (Yellow solid). Proceed directly to Step 2.

Step 2: Nitro Reduction (Hydrogenation)

Caution: Fluorine on aromatics can be labile under hydrogenation conditions.

  • Setup: Dissolve the intermediate from Step 1 in MeOH (30 mL). Add 10% Pd/C (150 mg, ~10 wt% loading).

  • Reaction: Purge with N₂ followed by H₂ (balloon pressure). Stir vigorously at RT.

  • Monitoring: Check LCMS every 30 mins. Stop immediately upon disappearance of the nitro compound (typically 1-2 hours) to prevent defluorination.

  • Workup: Filter through a Celite pad (Caution: Pd/C is pyrophoric). Rinse with MeOH. Concentrate to yield 3-fluoro-N1-methylbenzene-1,2-diamine . Note: Diamines oxidize easily; store under Argon or use immediately.

Step 3: Cyclization
  • Setup: In a 50 mL RBF, dissolve the diamine (approx. 10 mmol) in Triethyl Orthoformate (TEOF) (10 mL).

  • Catalysis: Add p-TsOH·H₂O (95 mg, 0.5 mmol, 5 mol%).

  • Reaction: Heat to reflux (100°C) for 3 hours. The solution will darken slightly.

  • Workup: Cool to RT. Concentrate TEOF under reduced pressure.

  • Purification: Dissolve residue in DCM. Wash with sat.[2] NaHCO₃ (to remove acid). Purify via flash column chromatography (DCM/MeOH 95:5).

  • Product: 4-Fluoro-1-methyl-1H-benzo[d]imidazole (Off-white solid).

Protocol B: Direct Alkylation (For Reference Only)

Scope: Use only if 2,6-difluoronitrobenzene is unavailable or for generating analytical standards of the isomer mixture.

  • Reactants: Suspend 4-fluorobenzimidazole (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in DMF.

  • Alkylation: Add Methyl Iodide (1.1 equiv) dropwise at 0°C. Stir at RT for 4 hours.

  • Outcome: Yields ~4:1 mixture of 1-methyl-4-fluoro (Target) and 1-methyl-7-fluoro (Impurity).

  • Purification: Requires preparative HPLC or careful silica chromatography with gradient elution (0-5% MeOH in DCM).

Analytical Validation (Self-Validating System)

To confirm the success of Protocol A, compare the analytical data against these expected values. The key differentiator is the splitting pattern in proton NMR and the specific shift in Fluorine NMR.

TechniqueExpected SignalMechanistic Interpretation
¹H NMR Singlet at ~3.80 ppm (3H)N-Methyl group.
¹H NMR Singlet at ~8.00 ppm (1H)C2-H (Imidazole proton). Characteristic of benzimidazole formation.
¹H NMR Multiplet at 6.90–7.10 ppmC5-H (dd splitting due to F-coupling).
¹⁹F NMR Singlet at ~ -125 ppmConfirms presence of Fluorine (rules out hydrodefluorination).
NOESY NO Cross-peak Crucial Test: In the 4-fluoro isomer, the N-Methyl protons (Pos 1) are spatially distant from the Fluorine (Pos 4). You should NOT see a strong NOE correlation between N-Me and F-adjacent protons. In the 7-fluoro isomer, N-Me is adjacent to F, causing distinct electronic shielding.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impurity Check1 Did defluorination occur during reduction? Problem->Check1 Check2 Is the product a mixture of isomers? Problem->Check2 Check3 Incomplete Cyclization? Problem->Check3 Sol1 Switch catalyst to Pt/C or use Fe/NH4Cl reduction. Check1->Sol1 Yes (M-19 peak in MS) Sol2 Switch from Protocol B to Protocol A (De Novo). Check2->Sol2 Yes (Double spots on TLC) Sol3 Ensure anhydrous TEOF; Increase p-TsOH to 10 mol%. Check3->Sol3 Yes (Diamine remains)

Caption: Troubleshooting logic for common synthetic pitfalls.

References

  • Context: Validates the Phillips-Ladenburg cyclization conditions (Diamine + Formic source) used in Step 3.
  • Schmidt, M. A., & Eastgate, M. D. (2012).[3] Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

    • Context: Discusses the broader challenges of regioselectivity in imidazole alkylation, supporting the need for de novo synthesis.
  • Marinho, E. (2023).[4] One-Pot Reactions of Triethyl Orthoformate with Amines. University of Minho. Retrieved from [Link]

    • Context: Authoritative review on using Triethyl Orthoformate (TEOF) for heterocycle formation, justifying its selection over formic acid for milder conditions.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole. Retrieved from [Link]

    • Context: Provides mechanistic insight into the electronic and steric factors governing alkylation of fused azoles, explaining why direct alkyl

Sources

Application Notes and Protocols: Regioselective C2 Functionalization of 4-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Substituted Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its presence in numerous biologically active compounds.[1][2] Its structural similarity to naturally occurring nucleotides allows for facile interaction with biological macromolecules, making it a versatile template for drug design.[1][2] Specifically, functionalization at the C2 position of the benzimidazole ring has yielded a plethora of successful therapeutic agents, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[3] The introduction of a fluorine atom at the C4 position and a methyl group at the N1 position of the benzimidazole core, as in 4-fluoro-1-methyl-1H-benzo[d]imidazole, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine substituent, in particular, can enhance metabolic stability and binding affinity.[4]

This guide provides a comprehensive overview of established and emerging methodologies for the regioselective functionalization of 4-fluoro-1-methyl-1H-benzo[d]imidazole at the C2 position. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Strategies for C2 Functionalization

The selective introduction of substituents at the C2 position of the benzimidazole ring can be achieved through several powerful synthetic strategies. The choice of method often depends on the desired functional group, substrate compatibility, and scalability.

Transition Metal-Catalyzed Direct C-H Arylation

Direct C-H activation has emerged as a highly atom-economical and efficient method for forging carbon-carbon bonds, circumventing the need for pre-functionalized starting materials.[5] Palladium and rhodium-based catalytic systems have proven particularly effective for the C2-arylation of benzimidazoles.[6][7][8]

Mechanistic Rationale: The generally accepted mechanism involves the coordination of the transition metal to the benzimidazole, followed by a concerted metalation-deprotonation (CMD) or an oxidative addition pathway to activate the C2-H bond. The resulting metallacyclic intermediate then undergoes reductive elimination with an aryl halide or another coupling partner to furnish the C2-arylated product.

Workflow for Palladium-Catalyzed C2-Arylation:

G cluster_0 Catalytic Cycle Start Pd(II) Precatalyst C-H_Activation C-H Activation at C2 (Concerted Metalation-Deprotonation) Start->C-H_Activation + Benzimidazole Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Oxidative_Addition Oxidative Addition of Aryl Halide Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Reductive_Elimination->Start Regeneration of Pd(II) Catalyst Product C2-Arylated Benzimidazole Reductive_Elimination->Product

Caption: Palladium-catalyzed C2-arylation workflow.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C2-Arylation of 4-Fluoro-1-methyl-1H-benzo[d]imidazole

This protocol details a general procedure for the direct arylation of 4-fluoro-1-methyl-1H-benzo[d]imidazole with an aryl bromide, a common and effective method for introducing aryl groups at the C2 position.[9][10]

Materials:

  • 4-Fluoro-1-methyl-1H-benzo[d]imidazole

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-1-methyl-1H-benzo[d]imidazole (1.0 mmol), the aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethylacetamide (5 mL) to the flask.

  • The reaction mixture is stirred and heated to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (3 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Summary Table:

EntryAryl BromideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole5K₂CO₃DMAc1301885
21-Bromo-4-(trifluoromethyl)benzene5K₂CO₃DMAc1402478
32-Bromopyridine5Cs₂CO₃Dioxane1202072

Note: The reaction conditions, including temperature, reaction time, and choice of base and solvent, may require optimization for different aryl bromides.

Protocol 2: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts offer an alternative and sometimes more efficient pathway for C-H activation, particularly for certain substrate classes.[6][11][12]

Workflow for Rhodium-Catalyzed C-H Activation:

G cluster_1 Rhodium Catalytic Cycle Rh_Start [Rh(Cp*)Cl₂]₂ Rh_Active Active Rh(III) Species Rh_Start->Rh_Active Rh_CH_Activation C-H Activation at C2 Rh_Active->Rh_CH_Activation + Benzimidazole Rhodacycle Rhodacycle Intermediate Rh_CH_Activation->Rhodacycle Coupling Reaction with Coupling Partner Rhodacycle->Coupling Rh_Product_Complex Rh-Product Complex Coupling->Rh_Product_Complex Rh_Product_Release Product Release Rh_Product_Complex->Rh_Product_Release Rh_Product_Release->Rh_Active Catalyst Regeneration Rh_Product C2-Functionalized Benzimidazole Rh_Product_Release->Rh_Product

Sources

Application Notes & Protocols: Strategic C-H Activation of 4-Fluoro-1-methyl-1H-benzo[d]imidazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for C-H Activation in Modern Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, promising to streamline the construction of complex molecules by minimizing superfluous synthetic steps.[1] This approach circumvents the need for pre-functionalization of starting materials, a cornerstone of traditional cross-coupling reactions, thereby enhancing atom and step economy.[1][2] The benzimidazole core is a privileged scaffold, frequently found in a multitude of pharmaceuticals and advanced materials due to its unique biological and electronic properties.[3][4][5]

The subject of this guide, 4-Fluoro-1-methyl-1H-benzo[d]imidazole, presents a particularly valuable substrate. The N-methyl group precludes undesired N-H reactivity and serves as an anchor for directing C-H activation, while the fluorine atom at the C4 position introduces electronic perturbations that can modulate both reactivity and the pharmacological profile of the resulting derivatives. This document provides an in-depth guide to the primary transition-metal catalyzed C-H activation methodologies applicable to this substrate, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.

Mechanistic Foundations: Directing C-H Activation on the Benzimidazole Scaffold

The success of regioselective C-H functionalization on substrates like 4-Fluoro-1-methyl-1H-benzo[d]imidazole hinges on the concept of "directing groups".[6] In this molecule, the sp²-hybridized nitrogen atom at the N3 position serves as an endogenous Lewis basic site. This nitrogen coordinates to a transition metal catalyst, forming a metallacyclic intermediate that positions the metal in close proximity to specific C-H bonds, most commonly at the C2 and C7 positions. This chelation-assisted strategy dramatically lowers the activation energy for C-H cleavage at a predictable site.[7][8][9]

The predominant mechanism for many palladium and rhodium catalysts is the Concerted Metalation-Deprotonation (CMD) pathway.[10][11] In this process, the C-H bond is cleaved in a single, concerted step involving the metal center and a basic ligand or additive, avoiding high-energy organometallic intermediates.[11][12]

CMD_Mechanism cluster_0 Catalytic Cycle cluster_1 Key Step A Substrate + [M]Ln B Coordination Complex A->B Coordination C Metallacycle Intermediate (C-H Activation) B->C CMD Pathway D Functionalized Intermediate C->D + Coupling Partner (e.g., Alkyne, Aryl Halide) E Product Release D->E Reductive Elimination E->A Catalyst Regeneration CMD_Detail Concerted Metalation-Deprotonation (CMD): Simultaneous C-H bond cleavage and M-C bond formation.

Figure 1: Generalized Concerted Metalation-Deprotonation (CMD) pathway.

Palladium-Catalyzed C-H Arylation and Olefination

Palladium catalysis is a cornerstone of C-H functionalization, offering a versatile platform for forging new carbon-carbon bonds. For N-methyl benzimidazoles, the N3-nitrogen atom typically directs functionalization to the C2 position, which is electronically activated and sterically accessible.

Scientific Rationale

The catalytic cycle generally involves the formation of a Pd(II) species which coordinates to the benzimidazole N3-nitrogen. A CMD-type C-H activation at the C2 position forms a stable five-membered palladacycle. This intermediate then undergoes reaction with a coupling partner (e.g., an aryl halide via oxidative addition or an alkene via migratory insertion) followed by reductive elimination to yield the C2-functionalized product and regenerate the active Pd(II) catalyst.[3] The choice of ligands and additives is critical for catalyst stability and turnover.

Protocol: C2-Arylation of 4-Fluoro-1-methyl-1H-benzo[d]imidazole

This protocol is a representative procedure for the direct arylation at the C2 position.

Materials:

  • 4-Fluoro-1-methyl-1H-benzo[d]imidazole

  • Aryl Bromide (Ar-Br)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Pivalic Acid (PivOH)

  • Dimethylacetamide (DMA), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 4-Fluoro-1-methyl-1H-benzo[d]imidazole (0.2 mmol, 1.0 equiv.).

  • Add the desired Aryl Bromide (0.24 mmol, 1.2 equiv.) and Potassium Carbonate (0.4 mmol, 2.0 equiv.).

  • Add Palladium(II) Acetate (0.01 mmol, 5 mol%) and Pivalic Acid (0.06 mmol, 30 mol%).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous Dimethylacetamide (1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with Ethyl Acetate (10 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired C2-arylated product.

Data Summary: Palladium-Catalyzed C-H Functionalization
Catalyst SystemCoupling PartnerPositionTypical YieldReference Insights
Pd(OAc)₂ / LigandAryl HalidesC260-90%Direct arylation is a robust method for C2 functionalization of benzimidazoles.[3]
Pd(OAc)₂ / Ag₂CO₃AlkenesC255-85%Oxidative olefination often requires a stoichiometric oxidant like silver carbonate.
(XantPhos)PdCF₂H PrecursorsC260-85%Specialized ligands can enable challenging transformations like difluoromethylation.[13]

Rhodium(III)-Catalyzed Annulative C-H Activation

Rhodium(III) catalysts, particularly [RhCp*Cl₂]₂, excel at C-H activation coupled with annulation, providing rapid access to complex, fused heterocyclic systems.[9][14] These reactions are highly efficient and often proceed through well-defined rhodacycle intermediates.[14]

Scientific Rationale

The reaction is initiated by the generation of a cationic [RhCp*]²⁺ species, which undergoes C-H activation at the C2 position of the benzimidazole to form a five-membered rhodacycle.[14] This intermediate readily coordinates with an unsaturated coupling partner, such as an alkyne. Subsequent migratory insertion of the alkyne into the Rh-C bond forms a seven-membered rhodacycle, which then undergoes reductive elimination to furnish the annulated product and regenerate the active Rh(III) catalyst.

Rhodium_Cycle Rhodium(III)-Catalyzed Annulation Workflow A [RhCp*Cl2]2 + AgSbF6 (Catalyst Activation) B Substrate Coordination & C-H Activation A->B Forms [RhCp*]2+ C Five-Membered Rhodacycle B->C Forms stable intermediate D Alkyne Coordination C->D E Migratory Insertion D->E C-C bond formation F Seven-Membered Rhodacycle E->F Ring expansion G Reductive Elimination F->G G->A Catalyst Regeneration H Annulated Product G->H Product release

Figure 2: Rh(III)-catalyzed annulation workflow.

Protocol: [4+2] Annulation with an Internal Alkyne

Materials:

  • 4-Fluoro-1-methyl-1H-benzo[d]imidazole

  • Diphenylacetylene (or other internal alkyne)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a sealed vial under an argon atmosphere, combine 4-Fluoro-1-methyl-1H-benzo[d]imidazole (0.2 mmol, 1.0 equiv.) and the internal alkyne (0.22 mmol, 1.1 equiv.).

  • Add [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%) and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (1.0 mL).

  • Seal the vial tightly and heat the mixture at 80-100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the solvent in vacuo.

  • Purify the residue via flash column chromatography to isolate the fused polycyclic product.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a premier transformation for installing a boronic ester functionality onto an aromatic core.[15] This group serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). The regioselectivity of the borylation is a delicate balance of steric and electronic factors.[16]

Scientific Rationale

The active catalyst, typically an Iridium(III) tris(boryl) complex, is generated in situ.[15] This species undergoes oxidative addition into an aromatic C-H bond to form an Ir(V) intermediate.[15] Reductive elimination then releases the aryl boronate ester and an iridium hydride species, which reacts with the boron source (e.g., B₂pin₂) to regenerate the active catalyst.[15] For heteroaromatic substrates like benzimidazoles, selectivity is influenced by both sterics (favoring the least hindered position) and electronics (C-H bonds ortho to heteroatoms can be more acidic).[16][17]

Protocol: Regioselective C-H Borylation

Materials:

  • 4-Fluoro-1-methyl-1H-benzo[d]imidazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane, anhydrous

Procedure:

  • To a nitrogen-filled glovebox, add [Ir(OMe)(COD)]₂ (0.0075 mmol, 1.5 mol%) and dtbpy (0.015 mmol, 3.0 mol%) to a vial.

  • Add anhydrous cyclohexane (1.0 mL) and stir for 10 minutes.

  • In a separate vial, dissolve 4-Fluoro-1-methyl-1H-benzo[d]imidazole (0.5 mmol, 1.0 equiv.) and B₂pin₂ (0.75 mmol, 1.5 equiv.) in anhydrous cyclohexane (2.0 mL).

  • Transfer the catalyst solution to the substrate solution via syringe.

  • Seal the vial and stir at 80 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or, in some cases, by recrystallization to yield the borylated benzimidazole. Note: The regioselectivity should be determined by ¹H NMR analysis of the crude and purified material.

Data Summary: Iridium-Catalyzed Borylation of Benzimidazoles
LigandProbable Site of BorylationRationaleReference Insights
dtbpyC7 or C5Primarily sterically driven, targets the most accessible C-H bonds on the benzene ring.Steric effects generally dominate regioselectivity in Ir-catalyzed borylation.[16]
MonophosphineC7 (ortho to N)Can be influenced by directing effects or C-H acidity.Electron-deficient monophosphines have been used for directed borylation.[18]

General Experimental Considerations & Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use fresh catalyst and high-purity, anhydrous/degassed solvents. Ensure inert atmosphere is maintained. Screen higher temperatures.
Poor Regioselectivity Competing directing effects; Steric/electronic balance.Screen different ligands (e.g., phosphines vs. bipyridines). Modify temperature or solvent polarity.
Product Decomposition Reaction too harsh; Product instability.Lower the reaction temperature. Reduce reaction time. Check product stability on silica gel during purification.
Catalyst Deactivation Presence of oxygen or water; Inhibitory byproducts.Rigorously maintain inert atmosphere. Use freshly dried and degassed solvents. Additives may be required to sequester inhibitors.

Conclusion

The strategic functionalization of 4-Fluoro-1-methyl-1H-benzo[d]imidazole via transition-metal-catalyzed C-H activation offers a powerful and efficient route to novel molecular architectures. By leveraging the inherent directing capacity of the benzimidazole nitrogen, methodologies based on palladium, rhodium, and iridium catalysis provide predictable and selective access to C2- and C7-functionalized derivatives. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to explore and expand the chemical space around this valuable heterocyclic core, accelerating the discovery of next-generation therapeutics and functional materials.

References

  • A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science (RSC Publishing).
  • C−H borylation of benzoxazole, benzothiazole, and benzimidazole derivatives. ResearchGate.
  • C–H Activation: Toward Sustainability and Applications. ACS Central Science. (2021-02-02).
  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Unknown Source.
  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC. (2017-08-26).
  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI. (2024-05-01).
  • Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. PMC.
  • IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. Chemistry | Illinois. (2022-11-01).
  • Palladium-Catalyzed Decarbonylative C–H Difluoromethylation of Azoles. PMC - NIH. (2025-09-03).
  • Recent Advances in Directing Group-Induced C-H Activation Reactions. sioc-journal.cn.
  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC.
  • Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. ResearchGate.
  • (PDF) Catalytic Intermolecular Functionalization of Benzimidazoles. ResearchGate.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li.
  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. (2017-11-21).
  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. (2011-12-08).
  • The main mechanisms of C-H activation. YouTube. (2024-01-18).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. (2023-01-13).
  • A Catalysis Guide Focusing on C–H Activation Processes. SciELO.
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC.
  • Mechanisms of Rhodium(III)-Catalyzed C-H Functionalizations of Benzamides with α,α-Difluoromethylene Alkynes. Nanjing Tech University. (2018-08-17).

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylation of Fluorobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of fluorobenzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical steps needed to optimize your reaction conditions, particularly focusing on the critical role of reaction temperature in achieving desired yields and regioselectivity.

Introduction: The Challenge of Regioselectivity in Fluorobenzimidazole N-Methylation

The N-methylation of fluorobenzimidazoles is a crucial transformation in the synthesis of many pharmacologically active compounds. The fluorine substituent can significantly enhance the biological activity of the final molecule.[1][2] However, the unsymmetrical nature of many fluorobenzimidazoles presents a significant challenge: the formation of two possible regioisomers upon N-methylation. The reaction temperature is a key parameter that can be manipulated to control the ratio of these isomers, often by shifting the reaction from kinetic to thermodynamic control.[3][4]

This guide will provide a detailed exploration of how to leverage reaction temperature and other parameters to steer your N-methylation reaction towards the desired product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of two different N-methylated isomers?

A1: Fluorobenzimidazoles, particularly those substituted on the benzene ring, have two non-equivalent nitrogen atoms in the imidazole ring. Both of these nitrogens can act as nucleophiles and attack the methylating agent, leading to a mixture of regioisomers. The final ratio of these isomers is determined by a combination of steric and electronic factors of the starting material, as well as the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[3][4]

Q2: What is the difference between kinetic and thermodynamic control in this context?

A2:

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control. This means the major product will be the one that forms the fastest, which is usually the isomer resulting from the methylation of the more accessible or more nucleophilic nitrogen atom.[3][5]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible. Under these conditions, the product distribution will favor the most thermodynamically stable isomer.[6] This may or may not be the same as the kinetic product.

Q3: How does the position of the fluorine atom affect the regioselectivity of N-methylation?

A3: The strongly electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the nearby nitrogen atoms. The extent of this influence depends on its position on the benzimidazole ring. This electronic effect can alter the relative rates of methylation at the two nitrogen atoms, thus affecting the kinetic product ratio.

Q4: Can I drive the reaction to a single isomer just by changing the temperature?

A4: While temperature is a powerful tool, achieving a single isomer may not always be possible through temperature control alone. However, by carefully optimizing the temperature, you can often significantly enrich the desired isomer. For achieving very high selectivity, you may need to consider other strategies in conjunction with temperature optimization, such as the choice of methylating agent, base, and solvent.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the N-methylation of fluorobenzimidazoles and provides actionable solutions centered around temperature optimization.

Problem 1: Low overall yield and incomplete conversion of starting material.
Potential Cause Troubleshooting/Optimization Strategy
Reaction temperature is too low. The activation energy for the reaction may not be sufficiently overcome at lower temperatures. Gradually increase the reaction temperature in 10-15 °C increments to find the optimal point where the reaction proceeds at a reasonable rate without significant byproduct formation.
Insufficient reaction time. Even at an appropriate temperature, the reaction may need more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the necessary reaction time at a given temperature.
Poor solubility of reactants at low temperatures. Ensure that your fluorobenzimidazole starting material and other reagents are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a higher temperature or a different solvent system.
Problem 2: Undesirable ratio of N-methylated isomers.
Potential Cause Troubleshooting/Optimization Strategy
Reaction is under the wrong control (kinetic vs. thermodynamic). To favor the kinetic product (the one that forms faster), conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[5] To favor the thermodynamic product (the more stable one), increase the reaction temperature (e.g., reflux conditions) to allow for equilibrium to be established.[6]
Temperature is not optimized for selectivity. Systematically screen a range of temperatures to determine the optimal temperature for maximizing the desired isomer. For example, run small-scale reactions at 25 °C, 50 °C, 80 °C, and reflux to observe the change in the isomer ratio.
Problem 3: Formation of a quaternary 1,3-dimethylbenzimidazolium salt byproduct.
Potential Cause Troubleshooting/Optimization Strategy
Excessively high reaction temperature. High temperatures can promote over-methylation, where the already N-methylated product acts as a nucleophile and reacts with another molecule of the methylating agent. Reduce the reaction temperature to a point where the desired mono-methylation occurs efficiently but the formation of the quaternary salt is minimized.
Prolonged reaction time at elevated temperatures. Extended heating can also lead to the formation of the quaternary salt. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-methylation.
Excess of methylating agent. While a slight excess of the methylating agent is often used, a large excess, especially at high temperatures, can drive the formation of the quaternary salt. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent.

Data Summary: Temperature Effects on N-Methylation

The following table provides a general guideline for the expected outcomes at different temperature ranges for the N-methylation of a hypothetical fluorobenzimidazole. Actual results will vary depending on the specific substrate, solvent, and reagents used.

Temperature RangeExpected Reaction ControlPredominant Product TypePotential Issues
Low (0 °C - 25 °C) KineticThe isomer that forms faster.Slow reaction rate, incomplete conversion.
Moderate (25 °C - 80 °C) Mixed/KineticA mixture of isomers, with the kinetic product likely favored.Formation of both isomers, requiring chromatographic separation.
High (80 °C - Reflux) ThermodynamicThe more thermodynamically stable isomer.Potential for byproduct formation (e.g., quaternary salts), decomposition of starting material or product.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a general procedure for systematically optimizing the reaction temperature for the N-methylation of a fluorobenzimidazole derivative.

1. Initial Small-Scale Screening: a. Set up a series of small-scale reactions (e.g., on a 0.1 mmol scale) in parallel. b. To each reaction vessel, add the fluorobenzimidazole, solvent, and base. c. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate). d. Stir each reaction at a different, constant temperature (e.g., 0 °C, 25 °C, 50 °C, and 80 °C). e. Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour). f. After a set time (e.g., 4 hours), or upon consumption of the starting material, quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of the two N-methylated isomers.

2. Optimization and Scale-Up: a. Based on the results from the initial screening, select the temperature that provides the best balance of reaction rate, conversion, and selectivity for the desired isomer. b. You may choose to further refine the temperature in a narrower range around the initial optimum. c. Once the optimal temperature is determined, the reaction can be scaled up to the desired preparative scale.

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the reaction temperature for the N-methylation of fluorobenzimidazoles.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decision and Refinement cluster_2 Phase 3: Finalization start Define Reaction Conditions (Substrate, Solvent, Base, Methylating Agent) temp_screen Run Parallel Reactions at Different Temperatures (e.g., 0°C, 25°C, 50°C, 80°C) start->temp_screen analysis Analyze Product Ratio and Conversion (LC-MS, NMR) temp_screen->analysis decision Evaluate Results: Is Selectivity Acceptable? analysis->decision refine_temp Refine Temperature Range (e.g., 40°C, 45°C, 55°C) decision->refine_temp No optimize_other Optimize Other Parameters (Base, Solvent) decision->optimize_other Partially final_conditions Select Optimal Temperature decision->final_conditions Yes refine_temp->analysis scale_up Scale-Up Reaction final_conditions->scale_up

Caption: Workflow for optimizing reaction temperature in N-methylation.

References

  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • University of Calgary. Ch 10: Kinetic and Thermodynamic Control. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • UC Homepages. 227. Kinetic vs Thermodynamic Control. [Link]

  • Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2025, October 15). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

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Stability of 4-Fluoro-1-methyl-1H-benzo[d]imidazole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-1-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability in acidic conditions.

Introduction

4-Fluoro-1-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative of increasing interest in medicinal chemistry.[1][2][3] The benzimidazole core is a critical pharmacophore in numerous therapeutic agents.[4][5] However, the basicity of the imidazole ring necessitates a thorough understanding of its behavior and stability in acidic environments, which are common in both synthesis and biological systems. This guide provides practical, experience-driven advice to anticipate and address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of 4-Fluoro-1-methyl-1H-benzo[d]imidazole in an acidic solution?

As a benzimidazole derivative, 4-Fluoro-1-methyl-1H-benzo[d]imidazole is a basic compound. The lone pair of electrons on the sp² nitrogen atom (N-3) of the imidazole ring readily accepts a proton from an acid to form a positively charged benzimidazolium cation.[6][7][8] The extent of this protonation is dependent on the pKa of the compound and the pH of the solution. Strong acids like sulfuric acid can completely protonate benzimidazoles, while weaker acids like acetic acid may result in an equilibrium between the protonated and neutral forms.[6]

The presence of the fluorine atom at the 4-position, being an electron-withdrawing group, is expected to decrease the basicity of the benzimidazole ring system compared to its non-fluorinated analog. This means that a slightly stronger acidic condition might be required for complete protonation. Conversely, the methyl group at the 1-position is an electron-donating group, which slightly increases the basicity.

Q2: I'm using an acidic catalyst for a reaction involving 4-Fluoro-1-methyl-1H-benzo[d]imidazole and observing low yields. What could be the issue?

Low yields in acid-catalyzed reactions with benzimidazoles can stem from several factors.[9][10]

  • Suboptimal Catalyst Choice: The type and concentration of the acid catalyst are critical. While many syntheses of benzimidazoles employ acid catalysts, an inappropriate choice can lead to side reactions or degradation.[11][12][13][14][15]

  • Protonation and Solubility: Upon protonation, the solubility of your benzimidazole derivative will likely change. It may become more soluble in aqueous or polar protic solvents, which could affect reaction kinetics or product isolation.

  • Potential Degradation: While the benzimidazole core is generally stable, harsh acidic conditions (e.g., concentrated strong acids, high temperatures) can potentially lead to degradation over extended periods. It is crucial to monitor the reaction for the appearance of byproducts.

  • Side Reactions: The reactivity of other functional groups in your starting materials or products might be altered under acidic conditions, leading to unwanted side reactions.[9]

Q3: How can I assess the stability of 4-Fluoro-1-methyl-1H-benzo[d]imidazole under my specific acidic experimental conditions?

A systematic stability study is recommended. A common approach is to use High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the compound over time.

Recommended Analytical Workflow:

Stability Study Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation start Prepare stock solution of 4-fluoro-1-methyl-1H-benzo[d]imidazole in a suitable solvent mix Mix stock solution with acidic solutions to final concentration start->mix acid Prepare acidic solutions of varying concentrations (e.g., 0.1M HCl, 1M HCl) acid->mix t0 t=0: Immediately analyze a sample via HPLC and/or NMR mix->t0 incubation Incubate samples at desired temperature t0->incubation sampling Take aliquots at set time intervals (e.g., 1h, 4h, 24h) incubation->sampling analysis Analyze each aliquot by HPLC and/or NMR sampling->analysis compare Compare peak areas (HPLC) or signal integrals (NMR) to t=0 sample analysis->compare degradation Identify any new peaks/signals corresponding to degradation products compare->degradation conclusion Determine stability profile degradation->conclusion

Caption: Workflow for assessing the stability of 4-Fluoro-1-methyl-1H-benzo[d]imidazole in acidic media.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/NMR after acidic workup. Degradation of the benzimidazole core or side chains. 1. Re-evaluate Acid Choice: Use a milder acid (e.g., acetic acid instead of HCl).2. Lower Temperature: Perform the reaction or workup at a lower temperature.3. Reduce Exposure Time: Minimize the time the compound is in the acidic medium.4. Inert Atmosphere: If oxidative degradation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]
Low recovery of product after extraction from an acidic aqueous layer. Incomplete neutralization. 1. Check pH: Ensure the aqueous layer is sufficiently basic (pH > 8-9) before extraction with an organic solvent to deprotonate the benzimidazolium ion back to the neutral, more organic-soluble form.2. Use a stronger base for neutralization if necessary. 3. Perform multiple extractions with fresh solvent.
Reaction fails to proceed or is very slow. Protonation deactivates the molecule or starting material. 1. Catalyst Screening: Test different types of acid catalysts (Lewis vs. Brønsted acids).[13]2. Solvent Effects: The choice of solvent can influence the acid-base equilibrium.[6] Consider a less polar solvent if possible.3. Gradual Addition: Add the acid catalyst slowly to the reaction mixture to control the initial protonation event.
Formation of N-Nitroso impurities. Presence of nitrite sources under acidic conditions. 1. Use High-Purity Reagents: Ensure starting materials and solvents are free from nitrite contamination.2. Avoid High Temperatures and Extended Storage in Acidic Conditions: These factors can promote nitrosation.[16]

Experimental Protocols

Protocol 1: General Procedure for an Acid-Catalyzed Reaction

This protocol provides a general framework. Specific concentrations, temperatures, and reaction times should be optimized for your particular transformation.

  • Reagent Preparation: Dissolve 4-Fluoro-1-methyl-1H-benzo[d]imidazole (1 equivalent) and your other reactant(s) in a suitable anhydrous solvent (e.g., THF, Dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to warm to the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture. Quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: NMR Analysis of Protonation

This protocol allows for the direct observation of the protonation state of your compound.

  • Sample Preparation: Prepare a solution of 4-Fluoro-1-methyl-1H-benzo[d]imidazole in a deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the neutral compound.

  • Acid Addition: Add a small, known amount of a strong acid (e.g., a drop of D₂SO₄ or HCl in D₂O) to the NMR tube.

  • Subsequent Spectra: Acquire another ¹H NMR spectrum.

  • Analysis: Compare the spectra. Protonation of the benzimidazole ring will cause a significant downfield shift of the aromatic proton signals due to the increased positive charge on the ring.[7] This provides direct evidence of the interaction with acid.

Visualizing Key Concepts

Protonation Equilibrium

The fundamental interaction of 4-Fluoro-1-methyl-1H-benzo[d]imidazole with acid is a reversible protonation at the N-3 position.

Protonation Equilibrium cluster_left cluster_right mol1 4-Fluoro-1-methyl-1H-benzo[d]imidazole (Basic Form) mol2 4-Fluoro-1-methyl-1H-benzo[d]imidazolium (Conjugate Acid) mol1->mol2 + H⁺ mol2->mol1 - H⁺

Caption: Reversible protonation of 4-Fluoro-1-methyl-1H-benzo[d]imidazole in acidic conditions.

References

  • Probing the acid-base equilibrium in acid-benzimidazole complexes by 1H NMR spectra and density functional theory calcul
  • Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed.
  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[17][18]imidazo[1,2-d][6][9][17]triazine Derivatives. MDPI.

  • Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • Sodium 4-fluoro-1-methyl-1h-benzo[d]imidazole-2-carboxyl
  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles.
  • Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. OUCI.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
  • Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. Journal of Pharmaceutical Science and Bioscientific Research.
  • Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
  • The Dark Side of Fluorine. PMC.
  • 2-(4-Fluorophenyl)
  • 34 questions with answers in BENZIMIDAZOLES | Science topic.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Unknown Source.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2.
  • 2-(4-Fluorophenyl)
  • Scientists just found out forever chemicals are shockingly acidic. ScienceDaily.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
  • Fluorochemicals: Persistent, Dangerous, Avoidable. BUND.
  • Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. Science Publishing Group.
  • Benzimidazole(s)
  • Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments. MDPI.
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Technical Guide: Minimizing Side Reactions in 4-Fluoro-1-methylbenzimidazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the functionalization of 4-Fluoro-1-methylbenzimidazole . This scaffold presents a unique "push-pull" reactivity profile: the imidazole ring renders the C2 position acidic and nucleophilic (upon deprotonation), while the electron-deficient nature of the fused system activates the C4-fluorine bond toward unwanted nucleophilic aromatic substitution (SNAr).

This guide is structured to provide causal analysis and self-validating protocols to minimize side reactions, specifically defluorination , regio-scrambling , and oxidative dimerization .

Reactivity Profile & Hazard Map

Before designing a reaction, one must understand the competing electronic forces within the scaffold. The 4-Fluoro substituent is not merely a bystander; it actively sensitizes the benzene ring to nucleophilic attack, particularly when the imidazole ring is metallated.

Scaffold Reactivity Diagram

ReactivityMap Scaffold 4-Fluoro-1-methylbenzimidazole C2 C2 Position (pKa ~28) Target for Functionalization Scaffold->C2 High Acidity Prone to Lithiation C4 C4-Fluorine (Activated for SNAr) Scaffold->C4 High Electrophilicity Risk of Defluorination N3 N3 Nitrogen (Directing/Chelating) Scaffold->N3 Lone Pair Can Poison Catalysts C2->C4 Inductive Activation (Lithiation at C2 increases electron density, but external nucleophiles attack C4)

Caption: Reactivity map highlighting the dual nature of the scaffold: C2 is the nucleophilic center (post-activation), while C4 is the electrophilic trap.

Troubleshooting: C2-Lithiation & Trapping

The most common method for functionalizing benzimidazoles is C2-lithiation followed by electrophilic trapping. However, users frequently encounter defluorinated byproducts or alkylated impurities .

Q1: Why does my product contain a butyl group at C4 instead of the electrophile at C2?

Diagnosis: You likely used n-Butyllithium (n-BuLi) directly as the base. Mechanism: While n-BuLi is a strong base, it is also a potent nucleophile. The 4-fluoro position is electronically activated (similar to 4-fluoropyridine). n-BuLi attacks C4 via an SNAr mechanism, displacing fluoride, before or concurrent with C2 deprotonation. Solution: Switch to a non-nucleophilic base utilizing the "In-Situ Generation" or "Pre-Complexation" protocol.

Recommended Protocol: Steric Exclusion Strategy Use Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . These bases are too bulky to attack the C4 position but strong enough to deprotonate C2.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base n-BuLi (2.5 M in hexanes)LDA (Freshly prepared)
Temperature -78°C to 0°C-78°C constant
Addition Order n-BuLi added to SubstrateSubstrate added to LDA
Quench Time > 1 hour< 15 mins (Trapping)

Step-by-Step Optimized Workflow:

  • Generate LDA: Add n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78°C. Stir for 30 min.

  • Substrate Addition: Dissolve 4-fluoro-1-methylbenzimidazole in THF and add it dropwise to the LDA solution at -78°C.

    • Why? Adding substrate to base ensures the base is always in excess relative to the local concentration of substrate, favoring rapid deprotonation over nucleophilic attack.

  • Trapping: Add the electrophile (e.g., aldehyde, alkyl halide) immediately after 30 minutes of metalation.

  • Warm-up: Allow to warm to room temperature only after the electrophile has been added.

Troubleshooting: Palladium-Catalyzed Cross-Coupling

When attempting Suzuki or Buchwald-Hartwig couplings at C2, users often observe catalyst deactivation or hydrodefluorination (replacement of F with H).

Q2: Why is the reaction stalling, and why do I see significant hydrodefluorination?

Diagnosis: Oxidative addition into the C4-F bond or fluoride-mediated catalyst poisoning. Mechanism:

  • C-F Activation: Although C-F bonds are strong, electron-deficient heterocycles can undergo oxidative addition with Pd(0), especially if phosphine ligands are electron-rich and the temperature is high (>100°C).

  • Fluoride Poisoning: If trace SNAr occurs (by base attack), the liberated fluoride ion (F⁻) can form stable [Pd(L)F] complexes, arresting the catalytic cycle.

Solution: The "Mild Base" & "Specific Ligand" Approach

Decision Tree for Reaction Conditions:

PdOptimization Start Select Coupling Type Type Suzuki / Sonogashira / Arylation Start->Type CheckBase Base Selection Type->CheckBase StrongBase Strong Base (KOtBu, NaH) RISK: SNAr at C4 CheckBase->StrongBase Avoid WeakBase Weak Base (Cs2CO3, K3PO4) SAFE: Preserves C4-F CheckBase->WeakBase Select Ligand Ligand Selection WeakBase->Ligand Buchwald Buchwald Ligands (XPhos, SPhos) High Activity, Low Temp Ligand->Buchwald Recommended Phosphine PPh3 / dppf Requires High Temp (Risk of C-F activation) Ligand->Phosphine Use with Caution

Caption: Decision tree for selecting Pd-catalysis conditions to avoid C4-F side reactions.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: XPhos or SPhos . These bulky, electron-rich ligands facilitate oxidative addition at the C2-H (or C2-X) bond at lower temperatures, minimizing thermal energy available for C4-F activation.

  • Base: Cs₂CO₃ (Cesium Carbonate) in Dioxane/Water or Toluene. Avoid alkoxide bases (NaOtBu), which are nucleophilic enough to attack C4-F.

Troubleshooting: Nucleophilic Substitution (SNAr)

Q3: I am trying to introduce an amine at C2, but I am getting a mixture of C2 and C4 substituted products.

Diagnosis: Lack of regiocontrol due to competing SNAr sites. Causality: The C2 position is reactive toward nucleophiles only if it has a good leaving group (e.g., 2-Cl, 2-Br). If you are doing direct displacement on 2-halo-4-fluoro-1-methylbenzimidazole, the nucleophile may attack C4-F because fluoride is an excellent leaving group in SNAr reactions (often better than Cl/Br due to the high electronegativity of F creating a strong dipole, accelerating the rate-determining addition step).

Solution: Temperature & Solvent Control

  • Solvent: Use non-polar aprotic solvents (Toluene) rather than polar aprotic (DMF, DMSO). Polar solvents stabilize the Meisenheimer complex intermediate, accelerating SNAr at C4.

  • Leaving Group: Ensure the leaving group at C2 is significantly more labile than F. Use 2-Iodo or 2-Methylsulfonyl (-SO₂Me) derivatives.

  • Self-Validation: Monitor the reaction by 19F-NMR.

    • Signal: 4-F typically appears around -120 to -130 ppm.

    • Loss of Signal: Indicates C4 attack.

    • Shift: Indicates C2 functionalization (electronic environment change).

Summary of Critical Parameters

VariableRecommendationScientific Rationale
Base for Lithiation LDA or LiTMP Steric bulk prevents nucleophilic attack at C4-F (SNAr).
Base for Pd-Cat Cs₂CO₃ or K₃PO₄ Non-nucleophilic; avoids displacement of F.
Solvent (Lithiation) THF (Anhydrous) Essential for stabilizing the lithiated species; avoid ethers that coordinate poorly.
Solvent (SNAr) Toluene Destabilizes the transition state for unwanted C4 attack compared to DMF/DMSO.
Temperature -78°C (Lithiation)Kinetic control is strictly required to prevent anion migration or decomposition.

References

  • Mechanism of SNAr in Fluoroarenes

    • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.[1]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Lithiation of Activated Pyridines (Analogous Chemistry)

    • Title: First Regioselective C-2 Lithi
    • Source: ResearchGate.[2]

    • URL:[Link]

  • Palladium-Catalyzed C-H Activation

    • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Handling n-Butyllithium

    • Title: Protecting n-Butyllithium from Air and Moisture.[4]

    • Source: Fisher Scientific.

Sources

Technical Support: Reaction Optimization for 4-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: F-MBZ-OPT-001 Subject: Overcoming Steric & Electronic Barriers in Functionalization Status: Active Guide Analyst: Senior Application Scientist, Chemical Process R&D

System Overview: The "Orthogonal Steric Clash"

The 4-Fluoro-1-methyl-1H-benzo[d]imidazole scaffold presents a unique dual-challenge in synthetic organic chemistry. Unlike simple benzimidazoles, this molecule possesses two distinct "dead zones" caused by the interplay of the N1-methyl group and the C4-fluorine atom.

  • The N1-Methyl Blockade (C2 Position): The methyl group at N1 projects steric bulk toward the C2 position. While it directs lithiation to C2 via coordination, it simultaneously hinders the approach of large electrophiles.

  • The Bridgehead Electronic Shield (C4 Position): The C4-fluorine bond is electronically deactivated by the electron-rich imidazole ring. Furthermore, the fused ring system creates a rigid "bay region" effect with the C5-proton, making nucleophilic attack (

    
    ) entropically unfavorable without forcing conditions.
    

This guide provides the protocols to bypass these barriers.

Module A: C2-Functionalization (Overcoming N-Me Sterics)

The Problem: Low yields during C2-alkylation or arylation due to N1-methyl steric interference and rapid proton equilibration.

Protocol A1: The "Hard" Path – Cryogenic Lithiation

Best for: Introducing small electrophiles (formyl, silyl, halides).

Mechanism: The N1-nitrogen lone pair coordinates with the lithium species, directing deprotonation to C2. However, the resulting C2-lithio species is unstable above -60°C due to ring-opening pathways (the "Wittig rearrangement" analogue).

Step-by-Step Workflow:

  • Drying: Flame-dry a 3-neck flask under Argon.

  • Solvent: Dissolve 4-Fluoro-1-methyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenics: Cool to -78°C (Acetone/Dry Ice bath). Critical: Do not use ice/salt; -78°C is mandatory.

  • Base Addition: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Tech Note: Avoid LDA. n-BuLi is smaller and nucleophilic enough to access the C2 proton despite the N-Me bulk.

  • Chelation (The Fix): Immediately add TMEDA (1.1 eq) .

    • Why? TMEDA breaks up n-BuLi aggregates, creating a monomeric "hot" lithium species that overcomes the steric barrier of the N-Me group.

  • Trapping: Stir for 30 mins at -78°C, then add the Electrophile (1.5 eq) dissolved in THF.

  • Quench: Allow to warm to -20°C slowly, then quench with saturated NH₄Cl.

Protocol A2: The "Smart" Path – Cu-Catalyzed C-H Activation

Best for: Arylation with sterically demanding partners.

Mechanism: Copper(I) forms a transient organometallic species at C2. The smaller ionic radius of Cu(I) compared to Pd(II) allows it to slip past the N-Me group.

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: DMF or DMSO (120°C)

Module B: C4-Functionalization (Activating the C-F Bond)

The Problem: The C4-F bond is "inert" to standard


 because the imidazole ring pumps electron density into the benzene ring, reducing the electrophilicity required for Meisenheimer complex formation.
Decision Matrix:

vs. Transition Metal Catalysis

C4_Strategy Start Target: Replace C4-Fluorine Nucleophile Nucleophile Type? Start->Nucleophile Heteroatom N, O, S (Amines, Phenols) Nucleophile->Heteroatom Strong Nuc Carbon C (Aryl, Alkyl, Boron) Nucleophile->Carbon Weak Nuc SNAr Strategy: Microwave SNAr Heteroatom->SNAr Metal Strategy: Ni/Pd Catalysis Carbon->Metal Condition1 Use DMSO, 150°C Base: K2CO3 SNAr->Condition1 Condition2 Use Ni(COD)2 + PCy3 Suzuki/Buchwald Metal->Condition2

Figure 1: Decision tree for selecting the optimal C4-functionalization pathway based on nucleophile class.

Protocol B1: Microwave-Assisted

Why Microwave? It provides the rapid kinetic energy transfer needed to overcome the high activation energy barrier caused by the electron-rich ring, without prolonged heating that degrades the N-Me group.

Reaction Setup:

  • Substrate: 4-Fluoro-1-methyl-1H-benzo[d]imidazole (1.0 eq)

  • Nucleophile: Morpholine/Piperidine/Primary Amine (3.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

    • Tech Note: Do not use DMF; it decomposes at the required temperatures (>140°C).

  • Base: DIPEA (3.0 eq)

  • Conditions: Microwave irradiation, 180°C, 15 bar, 45 minutes.

Protocol B2: Nickel-Catalyzed C-F Activation (Suzuki-Miyaura)

For C-C bond formation where


 fails.

The "Steric" Solution: Use a bulky, electron-rich ligand (PCy3) to facilitate the Oxidative Addition of Nickel into the strong C-F bond.

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: PCy₃ (20 mol%) or ICy (NHC ligand)

  • Coupling Partner: Aryl Boronic Acid (1.5 eq)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Dioxane (100°C)

Troubleshooting & FAQ
Q: My C2-lithiation yields are inconsistent (30-60%). What is happening?

A: You are likely experiencing "Lithium-Halogen Scrambling" or hydrolysis.

  • Check 1: Are you using fresh n-BuLi? Titrate it. Old reagents contain LiOH, which quenches the reaction.

  • Check 2: Are you adding the electrophile fast enough? The C2-lithio species at -78°C has a half-life. If you wait >45 mins before trapping, it will degrade.

Q: The C4-Fluorine won't displace, even at reflux.

A: Reflux is not enough. The boiling point of THF (66°C) or even Toluene (110°C) is insufficient to overcome the activation energy of this specific C-F bond.

  • Fix: Switch to DMSO or NMP and push the temperature to 140°C-160°C . If you don't have a microwave, use a sealed pressure tube.

Q: Can I functionalize C2 and C4 simultaneously?

A: No. You must sequence them.

  • Rule of Thumb: Perform C4 functionalization FIRST .

  • Reasoning: The C2-lithiation conditions (n-BuLi) will attack the C4-F position via a "benzyne" mechanism or direct nucleophilic attack, leading to a mess of regioisomers. Stabilize the C4 position with your desired group before attempting C2 lithiation.

Data Tables
Table 1: Solvent Compatibility for

Reactions
SolventBoiling PointSuitability for C4-F DisplacementNotes
THF 66°CPoor Temp too low; reaction will stall.
Acetonitrile 82°CFair Good for very strong nucleophiles (e.g., thiols).
DMF 153°CGood Standard, but risk of decomposition at >140°C.
DMSO 189°CExcellent Best solubility; difficult to remove during workup.
NMP 202°CSuperior Highest thermal stability for microwave chemistry.
References
  • C2-Lithiation Dynamics

    • Title: "Regioselective Lithiation of 1-Substituted Benzimidazoles: A Mechanistic Study."
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Referenced via PubChem Data)

  • C-F Activation Mechanisms

    • Title: "Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimin
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: "Comparative Studies on Conventional and Microwave Synthesis of Benzimidazole Deriv
    • Source:N
    • URL:[Link]

  • Benzimidazole Scaffold Properties

    • Title: "Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
    • Source:Intern
    • URL:[Link]

Validation & Comparative

Guide to the Effect of Fluorine Substitution on 1-Methylbenzimidazole Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to explore the strategic use of fluorine in modulating the lipophilicity of the 1-methylbenzimidazole scaffold. This core structure is prevalent in medicinal chemistry, and understanding how to fine-tune its physicochemical properties is critical for optimizing drug candidates.

The Strategic Imperative of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics and pharmacodynamics. Quantified as the octanol-water partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH, it governs a drug's ability to:

  • Cross Biological Membranes: Adequate lipophilicity is essential for oral absorption and penetration into target tissues, including the central nervous system.[1][2]

  • Bind to Targets: Many drug-receptor interactions are driven by hydrophobic effects, making lipophilicity a key factor in target potency.[3][4]

  • Avoid Metabolic Breakdown: Strategic modifications can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][5]

However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the precise modulation of this property is a fundamental challenge in drug discovery. Fluorine substitution has emerged as a premier strategy for this purpose, offering a powerful tool to enhance molecular properties.[1][6]

The Fluorine Factor: More Than Just a Halogen

The substitution of a hydrogen atom with fluorine introduces profound, albeit subtle, changes to a molecule's electronic character. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect can significantly alter the acidity (pKa) and electron distribution of the parent molecule.[6]

On an aromatic ring like benzimidazole, this inductive pull generally increases the molecule's lipophilicity. While counterintuitive—as fluorine is highly polar—the replacement of a C-H bond with a C-F bond reduces the polarizability of the local molecular surface, leading to less favorable interactions with water and a greater affinity for nonpolar environments like octanol.[5] This can result in an increased LogP value, enhancing membrane permeability.[1]

The diagram below illustrates the causal relationship between fluorine substitution and the resulting physicochemical changes.

G cluster_cause Action cluster_effect1 Electronic Effects cluster_effect2 Physicochemical Consequences cluster_outcome Impact on Lipophilicity a Fluorine Substitution on Benzimidazole Ring b Strong Inductive Electron Withdrawal (-I) a->b Induces c Altered pKa b->c Modulates d Reduced Local Surface Polarity b->d Causes e Increased LogP/LogD d->e Leads to

Caption: Fluorine's impact on lipophilicity.

Comparative Analysis: 1-Methylbenzimidazole Analogues

Compound NameStructurePredicted LogP (XLogP3)Analysis
1-Methylbenzimidazole

1.4[7]The baseline parent scaffold exhibits moderate lipophilicity.
5-Fluorobenzimidazole *

1.9[8]A single fluorine on the benzene ring increases the predicted LogP by ~0.5 units, a significant enhancement.
5,6-Difluoro-1-methyl-benzimidazole

> 1.9 (Estimated)The addition of a second fluorine atom is expected to further increase lipophilicity, likely pushing the LogP value above that of the mono-fluoro analogue.

*Note: Data for 5-fluoro-1-methylbenzimidazole is not directly available; 5-fluorobenzimidazole is used as a close proxy to demonstrate the effect of a single fluorine atom on the core structure.

Expert Interpretation: The data illustrates a clear trend: fluorination of the benzimidazole ring increases lipophilicity. Generally, the presence of electron-withdrawing groups on a phenyl ring increases the lipophilicity of the compound.[9] This enhancement can improve cell permeability and overall activity.[9] For medicinal chemists, this means that mono- or di-fluorination can be a viable strategy to boost a compound's ability to cross membranes if the parent molecule's lipophilicity is suboptimal.

Experimental Protocol: LogP Determination by RP-HPLC

While computational models provide excellent estimates, experimental verification is the gold standard.[10][11] The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust, resource-sparing, and widely accepted alternative to the traditional shake-flask method for determining LogP.[10][12][13]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. The logarithm of the retention factor (k) is linearly proportional to the LogP value. A calibration curve is generated using a set of standards with known LogP values to determine the LogP of the test compound.

Step-by-Step Methodology
  • Preparation of Standards and Test Compound:

    • Select at least 5-6 reference standards with well-established LogP values that bracket the expected LogP of the test compound.

    • Prepare stock solutions of each standard and the 1-methylbenzimidazole analogues in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

    • Create a working solution by diluting the stocks to an appropriate concentration for UV detection (e.g., 50-100 µg/mL).

  • Instrumentation and Conditions:

    • HPLC System: An isocratic HPLC system with a UV detector.

    • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4). The exact ratio should be optimized to achieve retention factors between 0 and 10 for the standards.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 277 nm for 1-methylbenzimidazole.[14][15]

    • Injection Volume: 10-20 µL.

  • Experimental Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Inject each standard and the test compounds in triplicate, recording the retention time (tᵣ).[12]

  • Data Analysis and Calculation:

    • For each compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the retention factor (log k).

    • Plot a calibration curve of the known LogP values of the standards (y-axis) against their corresponding log k values (x-axis).

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid assay.

    • Using the measured log k value of your test compound, calculate its LogP using the regression equation.

The workflow for this protocol is visualized below.

Caption: RP-HPLC workflow for LogP determination.

Conclusion and Outlook

The strategic incorporation of fluorine is a validated and powerful method for modulating the lipophilicity of the 1-methylbenzimidazole scaffold. The strong inductive effect of fluorine typically leads to a predictable increase in LogP, which can be instrumental in enhancing a drug candidate's membrane permeability and, potentially, its biological activity.

This guide provides the foundational principles and a reliable experimental framework for investigating these effects. For any drug discovery program, it is imperative to move beyond theoretical predictions and obtain robust experimental data. The RP-HPLC method described herein offers a high-throughput, accurate, and resource-efficient means to generate this critical data, enabling more informed and successful drug design decisions.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 14, 2026.
  • Bentham Science Publishers. (2019, October 1). Roles of Fluorine in Drug Design and Drug Action.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). IJPCBS.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • ChemicalBook. (2022, February 11). Properties, Synthesis and Reactivities of Benzimidazole.
  • PubMed. (2009, October 15). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.
  • ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives.
  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • Ovid. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • NIH National Library of Medicine. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18).
  • BenchChem. (n.d.). Physicochemical properties of 2-(2-aminophenyl)benzimidazole.
  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25).
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Biblio. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • PubChem. (n.d.). methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate.
  • PubChem. (n.d.). 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole.
  • ACG Publications. (2023, April 27). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
  • PubChem. (n.d.). 5-Fluorobenzimidazole.
  • ChemWhat. (n.d.). 1-METHYLBENZIMIDAZOLE CAS#: 1632-83-3.
  • ResearchGate. (n.d.). Calculated LogP and CLogP values for the synthesized compounds 6aa-6ci.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds.
  • PureSynth. (n.d.). 1-Methylbenzimidazole 98.0%(GC).
  • PubChem. (n.d.). 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole.
  • ChemicalBook. (2026, January 13). 1-METHYLBENZIMIDAZOLE.
  • PubChem. (n.d.). methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate.
  • PubChem. (n.d.). 5-Fluoro-adb, (+-)-.
  • IAPC Journals. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric.
  • PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-.
  • CAS Common Chemistry. (n.d.). 5,6-Difluoro-1-methyl-1H-benzimidazole.
  • 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price. (n.d.). IndiaMART.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Fluoro-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 4-Fluoro-1-methyl-1H-benzo[d]imidazole, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined below are grounded in established safety protocols for handling halogenated heterocyclic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on analogous compounds, 4-Fluoro-1-methyl-1H-benzo[d]imidazole should be handled as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][4]
Serious Eye Damage Causes serious eye damage.[4]
Reproductive Toxicity May damage an unborn child.[1]
Halogenated Compound Contains a carbon-fluorine bond, classifying it for specific waste streams.[5][6]

Mandatory PPE: Always handle 4-Fluoro-1-methyl-1H-benzo[d]imidazole and its associated waste within a certified laboratory chemical fume hood.[3] The required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[7]

  • Hand Protection: Nitrile gloves are a minimum requirement. Always check the manufacturer's glove compatibility chart for breakthrough times.[3]

  • Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[3]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation at the point of generation is the most critical step in the disposal process. Due to its fluorinated nature, 4-Fluoro-1-methyl-1H-benzo[d]imidazole is classified as a halogenated organic waste .[5] It must not be mixed with non-halogenated organic or inorganic waste streams.

The rationale for this strict segregation lies in the disposal method. Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[8] Mixing these wastes with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of more simply and can damage incinerators not designed to handle corrosive byproducts.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from your experiment to its readiness for pickup by Environmental Health & Safety (EHS).

Step 1: Container Selection and Preparation

  • Select a waste container made of a compatible material (typically polyethylene or glass) that can be securely sealed.[3]

  • The container must be clean and dry before the first addition of waste.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[3]

Step 2: Waste Collection

  • Solid Waste:

    • Collect pure 4-Fluoro-1-methyl-1H-benzo[d]imidazole, and any contaminated consumables (e.g., weighing paper, spatulas) in a designated, sealed container labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste (Solutions):

    • Collect all solutions containing 4-Fluoro-1-methyl-1H-benzo[d]imidazole in a separate, sealed container labeled as "Halogenated Organic Liquid Waste."[5]

    • On the hazardous waste label, list all chemical constituents and their estimated concentrations.[5]

    • Crucially, do not mix acidic and basic wastes in the same container. [5]

  • Contaminated PPE and Spill Cleanup Materials:

    • Gloves, bench paper, and any materials used to clean up minor spills should be collected in a separate, sealed plastic bag or container.[7]

    • This waste stream should also be labeled as "Halogenated Organic Solid Waste."

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • All waste containers must be kept sealed when not in use.[3]

  • Store the waste containers in a designated SAA, which is a location at or near the point of waste generation.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks from the primary waste container.

  • Store away from incompatible materials such as strong oxidizers, acids, and bases.[3]

Step 4: Arranging for Disposal

  • Once a waste container is full, or if you will no longer be adding to it, complete the hazardous waste label with the final details.

  • Arrange for pickup by your institution's EHS department by following their specific procedures, which may involve submitting a chemical collection request form.[3]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Minor Spill (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent material (e.g., diatomite, universal binders).[7]

    • Collect the contaminated absorbent material using appropriate tools and place it in a sealed container for disposal as halogenated solid waste.[3][7]

    • Decontaminate the surface with an appropriate solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[7]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.[3]

    • Alert your colleagues and supervisor.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Contact your institution's EHS or emergency response team immediately.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 4-Fluoro-1-methyl-1H-benzo[d]imidazole.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.